7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1206985-36-5 |
|---|---|
Molecular Formula |
C26H22N4O5 |
Molecular Weight |
470.485 |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32) |
InChI Key |
RJGCUHPYNQRWOZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe oxadiazole ring can be formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by:
- Inhibiting the PI3K/Akt/mTOR pathway.
- Modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline effectively inhibited tumor growth in xenograft models of breast cancer . The compound's ability to disrupt cellular signaling pathways was highlighted as a key factor in its anticancer efficacy.
Neuroprotection
The neuroprotective effects of this compound are being investigated due to its potential to mitigate oxidative stress and inflammation in neuronal cells. The oxadiazole component may play a role in:
- Reducing the production of reactive oxygen species (ROS).
- Inhibiting neuroinflammatory responses.
Case Study : Research published in Neuropharmacology indicated that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity . This protection was attributed to the modulation of glutamate receptors and enhancement of antioxidant defenses.
Data Tables
Mechanism of Action
The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The quinazoline-dione core in the target compound differs from the pyrido-pyrimidinone in ’s compound and the imidazolone in imazapyr . Pyrido-pyrimidinones (e.g., compound 6) may exhibit improved solubility due to their fused-ring system, whereas the phenethyl group in the target compound could increase membrane permeability.
Substituent Effects: The oxadiazole ring in the target compound is a bioisostere for ester or amide groups, offering resistance to enzymatic degradation compared to the amino-linked 3,5-dimethoxyphenyl group in compound 6 . The phenethyl substituent in the target compound introduces steric bulk and lipophilicity, contrasting with the pyrazole in compound 6, which may favor π-π stacking interactions.
Synthetic Accessibility: Compound 6 was synthesized via a Pd-catalyzed Buchwald-Hartwig amination with a 56% yield .
Functional and Application-Based Comparisons
- The 3,5-dimethoxyphenyl group may target aromatic binding pockets in enzymes .
- (Imazapyr): The imidazolone-based herbicide imazapyr demonstrates that heterocycles with electron-withdrawing groups (e.g., pyridinecarboxylic acid) can disrupt plant biosynthesis pathways.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves cyclocondensation of intermediates (e.g., N’-benzoyl-carbohydrazide derivatives) under reflux in phosphorus oxychloride, followed by alkylation with substituted benzyl chlorides. Key steps include hydrolysis of intermediates and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear magnetic resonance (NMR; ¹H, ¹³C) identifies substituent positions and connectivity, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups like oxadiazole and quinazoline moieties. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Anticancer potential is evaluated using MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
Q. How are physicochemical properties like solubility determined experimentally?
Solubility in aqueous and organic solvents (e.g., DMSO, ethanol) is quantified using the shake-flask method coupled with HPLC analysis. Stability under varying pH conditions is tested via incubation in buffered solutions (pH 2–8) followed by LC-MS degradation profiling .
Advanced Research Questions
Q. How can conflicting crystallographic data from X-ray diffraction be resolved?
Re-refinement using SHELXL with updated constraints (e.g., hydrogen bonding parameters) and validation via the Rfree value can address discrepancies. Check for twinning or disorder using PLATON software and cross-validate with alternative datasets .
Q. What strategies optimize the cyclocondensation reaction yield?
Design of Experiments (DoE) methodologies, such as response surface modeling, can identify optimal conditions:
- Solvent selection : DMF vs. toluene (polar aprotic solvents enhance reactivity).
- Catalyst : Sodium hydride (NaH) improves reaction rates.
- Temperature : 80–100°C balances kinetics and side-product formation .
Q. How to analyze structure-activity relationships (SAR) for bioactivity enhancement?
Synthesize analogs with systematic substitutions (e.g., replacing methoxy groups with halogens or alkyl chains). Test bioactivity in parallel assays and correlate changes with computational docking studies (e.g., AutoDock Vina) to map interactions with target enzymes (e.g., topoisomerase II) .
Q. What experimental designs validate enzyme inhibition mechanisms?
Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Pair with isothermal titration calorimetry (ITC) to measure binding affinity and molecular dynamics simulations (e.g., GROMACS) to visualize conformational changes in the enzyme active site .
Q. How to address inconsistencies in antimicrobial activity across studies?
Cross-validate using standardized protocols (CLSI guidelines) and ensure compound purity (>98% via HPLC). Account for strain-specific resistance mechanisms by testing across multiple microbial lineages. Confirm membrane permeability via fluorescence-based assays (e.g., SYTOX Green uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
